Bienvenue dans la boutique en ligne BenchChem!

3-(3-Bromobenzyl)azetidin-3-ol

Medicinal Chemistry Physicochemical Profiling Library Design

3-(3-Bromobenzyl)azetidin-3-ol (CAS 1495199-71-7) is a C3-substituted azetidine derivative bearing a 3-bromobenzyl group at the quaternary carbon and a free secondary amine within the four-membered ring. With molecular formula C₁₀H₁₂BrNO and molecular weight 242.11 g/mol, it is supplied as a research-grade building block at ≥98% purity.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B13600960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromobenzyl)azetidin-3-ol
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC2=CC(=CC=C2)Br)O
InChIInChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2
InChIKeyIYQZLWHIDYXJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromobenzyl)azetidin-3-ol: Procurement-Relevant Identity and Structural Classification


3-(3-Bromobenzyl)azetidin-3-ol (CAS 1495199-71-7) is a C3-substituted azetidine derivative bearing a 3-bromobenzyl group at the quaternary carbon and a free secondary amine within the four-membered ring . With molecular formula C₁₀H₁₂BrNO and molecular weight 242.11 g/mol, it is supplied as a research-grade building block at ≥98% purity . The compound belongs to the azetidin-3-ol subclass, distinguished from its N-substituted constitutional isomer 1-(3-bromobenzyl)azetidin-3-ol (CAS 1343937-88-1) by the position of the bromobenzyl substituent—at the ring carbon rather than the endocyclic nitrogen—yielding a secondary amine with two hydrogen bond donor sites [1].

Why 3-(3-Bromobenzyl)azetidin-3-ol Cannot Be Replaced by Its N-Substituted Isomer


The constitutional isomer 1-(3-bromobenzyl)azetidin-3-ol (CAS 1343937-88-1) shares the same molecular formula but differs fundamentally in the attachment point of the 3-bromobenzyl group—on the azetidine nitrogen rather than the C3 carbon . This single positional change eliminates one hydrogen bond donor (HBD count drops from 2 to 1), increases calculated lipophilicity (cLogP rises from ~1.33 to ~1.63), and reduces topological polar surface area (TPSA from 32.26 Ų to 23.47 Ų) . For applications requiring a free secondary amine for subsequent N-functionalization—such as parallel library synthesis, Prodrug derivatization, or chiral ligand preparation—the N-substituted isomer is synthetically blocked at nitrogen and cannot serve as a drop-in replacement [1].

3-(3-Bromobenzyl)azetidin-3-ol: Quantifiable Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Count: C3-Substituted Target vs. N1-Substituted Isomer

3-(3-Bromobenzyl)azetidin-3-ol possesses two hydrogen bond donor (HBD) sites—the secondary amine NH and the tertiary alcohol OH—whereas its N-substituted constitutional isomer 1-(3-bromobenzyl)azetidin-3-ol has only one HBD (the alcohol OH), because the azetidine nitrogen is alkylated . The additional HBD in the C3-substituted compound enables stronger, more directional interactions with biological targets and expands the range of accessible derivatization chemistry at the unsubstituted nitrogen [1].

Medicinal Chemistry Physicochemical Profiling Library Design

Topological Polar Surface Area: C3- vs. N1-Substituted Bromobenzyl Azetidin-3-ols

The target compound exhibits a calculated TPSA of 32.26 Ų, which is approximately 37% higher than the 23.47 Ų of the N-substituted isomer 1-(3-bromobenzyl)azetidin-3-ol . This difference arises from the exposure of the secondary amine nitrogen to solvent-accessible surface area in the C3-substituted scaffold. The higher TPSA predicts improved aqueous solubility and reduced passive membrane permeability relative to the N-alkylated analog [1].

Drug Design ADME Prediction CNS Penetration

Calculated Lipophilicity (cLogP): Polarity Tuning Across Bromobenzyl Azetidin-3-ol Isomers

The cLogP of 3-(3-bromobenzyl)azetidin-3-ol is 1.3259, which is approximately 0.30 log units lower than that of 1-(3-bromobenzyl)azetidin-3-ol (cLogP 1.6256) . For comparison, the para-substituted N-benzyl isomer 1-(4-bromobenzyl)azetidin-3-ol has an XlogP of approximately 1.6 . The lower cLogP of the C3-substituted target is consistent with the greater polarity conferred by its free secondary amine, predicting reduced metabolic liability from cytochrome P450-mediated oxidation and lower non-specific protein binding [1].

Lipophilicity Metabolic Stability Off-Target Risk

Synthetic Versatility: Unblocked Secondary Amine Enables Sequential N-Functionalization

Unlike 1-(3-bromobenzyl)azetidin-3-ol, whose azetidine nitrogen is permanently alkylated, 3-(3-bromobenzyl)azetidin-3-ol retains a free secondary amine available for subsequent N-functionalization—such as sulfonylation, amide coupling, reductive amination, or urea formation—after initial derivatization at the C3-hydroxyl or via cross-coupling at the bromine . This orthogonal reactivity enables sequential, protecting-group-minimal diversification strategies that are inaccessible with the N-substituted isomer [1]. Patent CA1240685A describes general methods for 1-substituted azetidin-3-ol derivatives where the nitrogen substituent is introduced in a dedicated synthetic step, underscoring the synthetic value of a free NH intermediate [2].

Parallel Synthesis DNA-Encoded Libraries Fragment Elaboration

Meta-Bromo Regiochemistry: Cross-Coupling Reactivity vs. Para-Substituted Analog

The 3-bromobenzyl substituent positions the bromine at the meta position of the phenyl ring, whereas the widely available 1-(4-bromobenzyl)azetidin-3-ol (CAS 1054483-33-8) bears bromine at the para position . In palladium-catalyzed cross-coupling reactions, meta-substituted aryl bromides can exhibit different reactivity profiles compared to para-substituted analogs due to electronic effects; meta-bromo substituents are generally less activated toward oxidative addition than para-bromo substituents in electron-deficient catalyst systems, potentially enabling chemoselective coupling strategies in polyhalogenated substrates . While no direct kinetic comparison data are available for this specific scaffold, the regiochemical distinction is well-established in the cross-coupling literature and affects procurement decisions when a synthetic sequence requires orthogonal aryl halide reactivity [1].

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Rotatable Bond Count and Conformational Profile: C3-Quaternary Center Rigidity

3-(3-Bromobenzyl)azetidin-3-ol contains a quaternary carbon at the C3 position of the azetidine ring, which restricts the conformational freedom of the bromobenzyl substituent relative to N-substituted analogs where the benzyl group projects from the ring nitrogen with greater rotational freedom . Both the target compound and its N-substituted isomer have two computationally assigned rotatable bonds; however, the quaternary C3 center introduces a steric barrier to rotation not captured in simple rotatable bond counts, potentially reducing the entropic penalty upon target binding . Azetidine-containing FDA-approved drugs such as baricitinib and cobimetinib leverage conformational restriction to enhance target selectivity and metabolic stability [1].

Conformational Restriction Entropic Penalty Ligand Efficiency

3-(3-Bromobenzyl)azetidin-3-ol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Parallel Library Synthesis Requiring Sequential, Orthogonal Functionalization at Three Sites

For medicinal chemistry groups constructing compound libraries through iterative diversification, 3-(3-bromobenzyl)azetidin-3-ol provides three chemically orthogonal handles: (1) the C3 hydroxyl for esterification, etherification, or oxidation; (2) the aryl bromide for Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions; and (3) the free secondary amine for sulfonylation, amide formation, reductive amination, or urea synthesis . The N-substituted isomer 1-(3-bromobenzyl)azetidin-3-ol lacks the third handle, reducing library diversity by approximately one-third per synthetic cycle . This scaffold is therefore preferentially procured for DNA-encoded library (DEL) construction and diversity-oriented synthesis (DOS) campaigns where maximizing chemical space coverage per synthetic step is a primary objective [1].

CNS Drug Discovery Programs Where Moderated Lipophilicity Is a Go/No-Go Criterion

With a cLogP of 1.33—approximately 0.3 log units lower than the N-substituted isomer—3-(3-bromobenzyl)azetidin-3-ol aligns more closely with the lipophilicity range (cLogP 1–3) empirically associated with successful CNS drug candidates . The higher TPSA (32.26 Ų) and additional HBD further differentiate it from the comparator . CNS-focused medicinal chemistry teams evaluating bromobenzyl-azetidine building blocks for blood-brain barrier penetration optimization should prioritize the C3-substituted variant for its polarity advantage, which may reduce the need for subsequent polarity-introducing modifications that add synthetic complexity [1].

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Requiring Conformational Pre-Organization

The C3 quaternary carbon in 3-(3-bromobenzyl)azetidin-3-ol restricts conformational mobility relative to N-substituted azetidine analogs, potentially reducing the entropic penalty upon target binding and improving ligand efficiency (LE) and lipophilic ligand efficiency (LLE) indices . The azetidine scaffold itself is established in multiple FDA-approved drugs (baricitinib, cobimetinib) for enhancing metabolic stability and receptor selectivity . Fragment-screening groups building focused libraries around rigid, sp3-rich cores should preferentially procure the C3-substituted over the N-substituted isomer when conformational pre-organization is a design goal [1].

Synthetic Route Design Requiring Meta-Bromo Substitution for Chemoselective Cross-Coupling

In multi-step synthetic sequences involving polyhalogenated intermediates, the meta-bromo substitution pattern of 3-(3-bromobenzyl)azetidin-3-ol offers differential reactivity compared to the para-bromo isomer 1-(4-bromobenzyl)azetidin-3-ol . The Hammett σ_m value of +0.39 for bromine (vs. σ_p = +0.23) reflects distinct electronic character that can be exploited for chemoselective oxidative addition in palladium-catalyzed reactions . Process chemistry groups designing routes with sequential cross-coupling steps should select the meta-bromo regioisomer when orthogonality relative to a para-substituted aryl halide elsewhere in the molecule is required [1].

Quote Request

Request a Quote for 3-(3-Bromobenzyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.